2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN
Description
2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN is a synthetic compound belonging to the phenethylamine class. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. This compound features a phenyl ring substituted with methoxy groups at the 2 and 5 positions and a 2-fluoroethylthio group at the 4 position.
Properties
IUPAC Name |
2-[4-(2-fluoroethylsulfanyl)-2,5-dimethoxyphenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2S/c1-15-10-8-12(17-6-4-13)11(16-2)7-9(10)3-5-14/h7-8H,3-6,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUUUKBTOCTOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)SCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174851 | |
| Record name | 2C-T-21 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207740-33-8 | |
| Record name | 4-[(2-Fluoroethyl)thio]-2,5-dimethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207740-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2C-T-21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207740338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2C-T-21 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2C-T-21 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720O3Q04GA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN typically involves several steps:
Formation of 2,5-dimethoxythiophenol: This is achieved by reacting 2,5-dimethoxybenzaldehyde with thiourea and hydrochloric acid.
Alkylation: The 2,5-dimethoxythiophenol is then alkylated with 2-fluoroethyl bromide in the presence of a base such as potassium hydroxide in methanol.
Oxidation: The resulting 2,5-dimethoxy-4-(2-fluoroethylthio)benzaldehyde is oxidized using an oxidizing agent like potassium permanganate.
Reduction: The final step involves the reduction of the nitrostyrene intermediate to the desired phenethylamine using lithium aluminum hydride (LAH) in tetrahydrofuran (THF).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitrostyrene intermediates to the corresponding amines.
Substitution: The methoxy and fluoroethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride.
Bases: Potassium hydroxide, sodium hydroxide.
Solvents: Methanol, tetrahydrofuran (THF), dichloromethane.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Resulting from the reduction of nitrostyrene intermediates.
Scientific Research Applications
2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN has been studied for various scientific research applications:
Chemistry: Used as a model compound to study the effects of substituents on the reactivity and properties of phenethylamines.
Biology: Investigated for its interactions with neurotransmitter receptors and potential effects on the central nervous system.
Medicine: Explored for its psychoactive properties and potential therapeutic applications in treating mental health disorders.
Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to alterations in neurotransmitter release and signaling pathways, resulting in its psychoactive effects. The compound’s structure allows it to bind to these receptors and modulate their activity, influencing mood, perception, and cognition.
Comparison with Similar Compounds
2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN can be compared to other similar compounds in the phenethylamine class, such as:
2,5-Dimethoxy-4-methylthioamphetamine (2C-T-2): Similar structure but with a methylthio group instead of a fluoroethylthio group.
2,5-Dimethoxy-4-ethylthioamphetamine (2C-T-7): Contains an ethylthio group at the 4 position.
2,5-Dimethoxy-4-fluoroamphetamine (DOF): Features a fluorine atom at the 4 position instead of a fluoroethylthio group.
The uniqueness of 2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN lies in its specific substitution pattern, which influences its pharmacological properties and receptor interactions.
Biological Activity
2,5-Dimethoxy-4-(2-fluoroethylthio)-phenylethylamine, a compound belonging to the phenethylamine class, is notable for its potential psychoactive effects. It is structurally related to other compounds in the phenethylamine family, which are known for their interactions with serotonin receptors. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHFNSO |
| Molar Mass | 273.37 g/mol |
| IUPAC Name | 2,5-Dimethoxy-4-(2-fluoroethylthio)phenylethylamine |
2,5-Dimethoxy-4-(2-fluoroethylthio)-phenylethylamine primarily acts as an agonist at serotonin receptors, particularly the 5-HT and 5-HT subtypes. These receptors are implicated in various neural processes, including mood regulation and perception. The compound's agonistic activity at these receptors suggests it may elicit psychedelic effects similar to those observed with other phenethylamines.
Receptor Interaction
Research indicates that compounds similar to 2,5-Dimethoxy-4-(2-fluoroethylthio)-phenylethylamine exhibit a biphasic response in head-twitch behavior in animal models. This behavior is mediated by the activation of the 5-HT receptor at lower doses and a subsequent engagement of the 5-HT receptor at higher doses. Such interactions highlight the complexity of serotonergic signaling involved in the drug's effects.
Pharmacological Effects
The pharmacological profile of 2,5-Dimethoxy-4-(2-fluoroethylthio)-phenylethylamine has been investigated through various studies:
- Psychoactive Effects : Similar compounds have shown significant psychoactive effects, characterized by altered perception and mood enhancement.
- Neuroplasticity : Research suggests that activation of 5-HT receptors can lead to increased expression of genes associated with neuroplasticity, which may have implications for therapeutic uses in mental health disorders.
- Tolerance and Dependence : Studies indicate that subchronic administration does not lead to significant behavioral tolerance, suggesting a unique pharmacokinetic profile that may be beneficial for therapeutic applications.
Case Studies and Research Findings
Several studies have been conducted to analyze the effects of related compounds:
- Study on Head-Twitch Response : A study investigating the head-twitch response in mice demonstrated that lower doses of DOI (a related compound) elicited a strong response mediated by 5-HT activation, while higher doses resulted in inhibition due to competing activity at 5-HT receptors .
- Neuroplasticity Research : Another study highlighted that compounds activating 5-HT receptors could enhance neuroplastic changes in the frontal cortex, suggesting potential therapeutic avenues for conditions like depression and PTSD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
